4-Chloro-2-hydroxybenzohydrazide

Vue d'ensemble

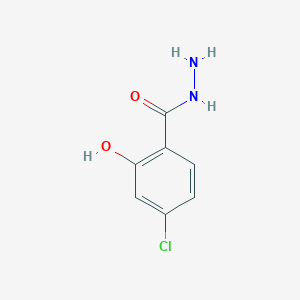

Description

4-Chloro-2-hydroxybenzohydrazide is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzohydrazide, characterized by the presence of a chloro group at the fourth position and a hydroxy group at the second position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydroxybenzohydrazide typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, often in an ethanol solvent. The process can be summarized as follows:

- Dissolve 4-chlorobenzoic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash and dry the product to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

4-Chloro-2-hydroxybenzohydrazide readily undergoes condensation reactions with aldehydes and ketones to form hydrazones or Schiff bases. These reactions typically occur under mild conditions in alcoholic solvents.

Key Examples:

Mechanistic insights:

-

The hydrazide group (-NH-NH₂) acts as a nucleophile, attacking the carbonyl carbon of aldehydes/ketones.

-

Intramolecular hydrogen bonding between the hydroxyl group and imine nitrogen stabilizes the product .

Nucleophilic Substitution at Chlorine Site

The chlorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) reactions under specific conditions.

Experimental Observations:

-

Replacement with hydroxyl groups : Achieved via hydrolysis under strongly basic conditions (e.g., NaOH/EtOH, reflux) .

-

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives.

Complexation with Metal Ions

The compound acts as a polydentate ligand due to multiple coordination sites:

| Metal Ion | Coordination Sites | Complex Application | Reference |

|---|---|---|---|

| Cu(II) | Hydrazide N, phenolic O | Antimicrobial agents | |

| Fe(III) | Hydrazide O, Cl | Catalytic oxidation studies |

Stoichiometry typically follows a 1:2 (metal:ligand) ratio, confirmed by molar conductivity and UV-Vis spectroscopy .

Redox Reactivity

The hydroxyl and hydrazide groups enable participation in redox processes:

-

Antioxidant activity : Scavenges DPPH radicals (IC₅₀ = 0.13–22.87 mg/L) via hydrogen atom transfer .

-

Enzyme inhibition : Acts as a non-competitive inhibitor of laccase (Kᵢ = 17.9 µM) by binding to the substrate pocket .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms heterocyclic systems:

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄, acetic anhydride | Benzoxazolone derivatives | Anticancer leads |

| POCl₃, DMF | 1,3,4-Oxadiazoles | Antimicrobial agents |

Derivatization for Bioactivity Enhancement

Structural modifications significantly impact biological properties:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

4-Chloro-2-hydroxybenzohydrazide has shown promising antimicrobial properties. Studies have investigated its derivatives for their effectiveness against various bacterial strains. For instance, hydrazone derivatives synthesized from this compound exhibited significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating their potential as new drug candidates .

Antioxidant Properties

The compound's derivatives have also been evaluated for antioxidant activities. Research indicates that certain substituted hydrazones derived from this compound demonstrate effective scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example, compounds synthesized from this base have shown inhibition of cancer cell lines, with mechanisms involving the generation of reactive oxygen species (ROS) and apoptosis induction . The structure-activity relationship (SAR) studies reveal that modifications to the hydrazone framework can enhance anticancer efficacy.

Agricultural Applications

Plant Growth Promotion

Research has indicated that derivatives of this compound can enhance plant stress tolerance. They are explored for their role in inducing systemic acquired resistance in plants, effectively increasing their resilience against pathogens and environmental stressors .

Pesticidal Activity

The compound's derivatives have been tested for fungicidal activity against various phytopathogenic fungi. They exhibit potential as biopesticides, contributing to sustainable agricultural practices by reducing reliance on synthetic chemicals .

Materials Science

Synthesis of Metal Complexes

this compound serves as a ligand in the synthesis of metal complexes that exhibit significant biological activities, including antitumor properties. The coordination of this compound with metals enhances its stability and bioactivity, making it suitable for drug development .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| 4-Nitro derivative | 128 | Escherichia coli |

| Hydroxy derivative | 256 | Bacillus subtilis |

Table 2: Antioxidant Activity (DPPH Scavenging Assay)

| Compound | IC50 (mg/L) |

|---|---|

| This compound | 0.68 |

| Substituted derivative | 0.13 |

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the African Journal of Biotechnology demonstrated that certain derivatives of this compound possess significant antibacterial properties against common pathogens like E. coli and S. aureus, suggesting their potential use in clinical applications for treating infections .

Case Study 2: Antioxidant Activity

In a comparative analysis of various hydrazone derivatives, researchers found that those derived from this compound exhibited superior antioxidant activity compared to other compounds tested, indicating its potential utility in developing antioxidant therapies .

Case Study 3: Anticancer Studies

In another investigation focused on anticancer activities, compounds derived from this hydrazone framework were shown to induce apoptosis in liver cancer cell lines through ROS generation and modulation of apoptotic pathways, supporting its application in cancer therapeutics .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-hydroxybenzohydrazide involves its interaction with biological molecules. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It targets specific enzymes and proteins, disrupting their normal function and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed to affect the synthesis of nucleic acids and proteins.

Comparaison Avec Des Composés Similaires

4-Chlorobenzohydrazide: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

2-Hydroxybenzohydrazide: Lacks the chloro group, affecting its antimicrobial properties.

4-Hydroxybenzohydrazide: Lacks the chloro group, influencing its chemical reactivity and biological activity.

Uniqueness: 4-Chloro-2-hydroxybenzohydrazide is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical and biological properties. The chloro group enhances its antimicrobial activity, while the hydroxy group increases its reactivity in chemical synthesis.

Activité Biologique

4-Chloro-2-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with hydrazine hydrate. This reaction can be facilitated under mild conditions, often yielding high purity products. The structure is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.

Biological Activities

The biological activities of this compound include:

- Antibacterial Activity : Several studies have reported that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that compounds derived from this hydrazide showed activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 100 to 1200 ppm .

- Antifungal Activity : The compound has also been evaluated for its antifungal properties. Research indicates that it exhibits activity against fungi such as Candida albicans and Aspergillus niger. The effectiveness varies depending on the structural modifications made to the hydrazide .

- Antioxidant Activity : In addition to antimicrobial properties, this compound has shown potential as an antioxidant. Studies suggest that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural components. Modifications at the aromatic ring or the hydrazide moiety can enhance or diminish activity. For example, the introduction of electron-donating groups at specific positions on the benzene ring has been correlated with increased antibacterial potency .

Table 1: Structure-Activity Relationship of Derivatives

| Compound | Antibacterial Activity (MIC ppm) | Antifungal Activity (MIC ppm) | Antioxidant Activity |

|---|---|---|---|

| This compound | 100 - 1200 | >1000 | Moderate |

| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 120 | <100 | High |

| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 1000 | >1000 | Moderate |

Case Studies

- Antibacterial Efficacy : A study conducted on various synthesized derivatives of this compound found that certain modifications significantly enhanced their antibacterial activity against E. coli and Bacillus subtilis. The most potent compound exhibited an MIC value of only 100 ppm against E. coli .

- Cytotoxicity Assessment : In vitro cytotoxicity studies using mammalian cell lines revealed that some derivatives are non-toxic at therapeutic concentrations, making them suitable candidates for further drug development .

- Molecular Docking Studies : Molecular docking experiments have been performed to understand the interaction between these compounds and their biological targets, revealing insights into their mechanism of action and aiding in the design of more effective derivatives .

Propriétés

IUPAC Name |

4-chloro-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKSAGLFDHZIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407361 | |

| Record name | 4-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65920-15-2 | |

| Record name | 4-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.